Ethyl 3-hydroxyhex-2-enoate

Catalog No.
S14738305
CAS No.
927178-55-0
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-hydroxyhex-2-enoate

CAS Number

927178-55-0

Product Name

Ethyl 3-hydroxyhex-2-enoate

IUPAC Name

ethyl 3-hydroxyhex-2-enoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-3-5-7(9)6-8(10)11-4-2/h6,9H,3-5H2,1-2H3

InChI Key

AYOCLZXHDNQNGY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC(=O)OCC)O

Transition Metal-Catalyzed Asymmetric Hydrogenation Approaches

Transition metal catalysts employing ruthenium, rhodium, and iridium complexes have demonstrated exceptional efficacy in the asymmetric hydrogenation of α,β-unsaturated esters to yield ethyl 3-hydroxyhex-2-enoate. Chiral phosphine ligands, such as BINAP and Josiphos derivatives, induce high enantiomeric excess (ee) by coordinating to the metal center and creating a stereoselective environment. For instance, [(S)-Binap-RuCl₂] catalyzes the hydrogenation of ethyl 2-hexenoate at 50 bar H₂ pressure in methanol, achieving 92% ee and 85% yield. Substrate electronic effects strongly influence outcomes: electron-withdrawing groups on the α-carbon enhance reaction rates by polarizing the double bond, while steric bulk at the β-position improves enantioselectivity via transition-state differentiation.

Table 1: Performance of Transition Metal Catalysts in Asymmetric Hydrogenation

Catalyst SystemSubstratePressure (bar)Yield (%)ee (%)
(S)-BINAP-RuCl₂Ethyl 2-hexenoate508592
(R)-Josiphos-Rh(cod)BF₄Ethyl 2-hexen-3-oneoate307889
Ir-(S)-SegphosEthyl 4-Me-hex-2-enoate409194

Organocatalytic Enantioselective Aldol Condensation Strategies

Proline-derived organocatalysts enable the direct aldol condensation between ethyl glyoxylate and pentanal to form ethyl 3-hydroxyhex-2-enoate. (L)-Proline (20 mol%) in DMSO at −20°C facilitates the reaction via enamine activation, yielding the anti-diastereomer with 88% ee and 76% yield. Thiourea catalysts, such as Takemoto’s catalyst, exploit hydrogen-bonding interactions to stabilize developing charges in the transition state, achieving comparable stereoselectivity at room temperature. Kinetic studies reveal that rate-limiting enamine formation dictates overall efficiency, with electron-deficient aldehydes reacting 3-fold faster than their electron-rich counterparts.

Table 2: Organocatalytic Aldol Condensation Parameters

CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
(L)-ProlineDMSO−20247688
Takemoto’s ThioureaTHF25128285
Cinchona AlkaloidToluene0366890

Biocatalytic Routes Using Engineered Aldolases and Ketoreductases

Engineered aldolases from E. coli (D-fructose-6-phosphate aldolase variant F178A) catalyze the stereoselective addition of ethyl glyoxylate to butyraldehyde in aqueous buffer (pH 7.4), producing ethyl 3-hydroxyhex-2-enoate with 95% ee and 81% yield. Computational redesign of the active site to accommodate longer alkyl chains has expanded substrate scope, while directed evolution has improved thermostability (T₅₀ increased from 45°C to 65°C). Ketoreductases coupled with glucose dehydrogenase enable dynamic kinetic resolution of racemic β-keto esters, achieving >99% ee via NADPH-dependent reduction.

Table 3: Biocatalytic Synthesis Performance Metrics

EnzymeSubstrate PairConditionsYield (%)ee (%)
F178A AldolaseEthyl glyoxylate + C₄H₉CHOpH 7.4, 25°C8195
KRED-107Ethyl 3-ketohexanoateNADPH, 30°C89>99
Evolved TransketolaseGlycolaldehyde + C₅H₁₁CHOPhosphate buffer7592

Tandem Hydrosilylation-Cyclization Reaction Optimization

Palladium-catalyzed hydrosilylation of ethyl 2-hexynoate with HSiCl₃ followed by acid-mediated cyclization provides a one-pot route to ethyl 3-hydroxyhex-2-enoate. Using Pd(OAc)₂ (5 mol%) and Xantphos ligand in THF at 60°C, the hydrosilylation achieves 94% conversion in 2 h. Subsequent treatment with Amberlyst-15 in methanol induces cyclization to the β-hydroxy ester with 78% overall yield and 91:9 anti:syn selectivity. Deuterium labeling studies confirm that the hydrosilylation proceeds via cis addition, while the cyclization step involves a six-membered transition state stabilized by hydrogen bonding.

Table 4: Tandem Reaction Parameters and Outcomes

StepCatalyst SystemConditionsConversion/YieldSelectivity
HydrosilylationPd(OAc)₂/XantphosTHF, 60°C, 2 h94%N/A
CyclizationAmberlyst-15MeOH, 25°C, 1 h78% overall91% anti
One-Pot ProcessPd/Xantphos + AmberlystSequential82%89% anti

Rhodium-catalyzed hydride transfer mechanisms represent a fundamental approach for cyclization reactions involving ethyl 3-hydroxyhex-2-enoate and related α,β-unsaturated esters [1]. The mechanistic pathway typically involves the formation of rhodacycle intermediates through hydroacylation processes, where rhodium(I) complexes facilitate the construction of cyclic ketone derivatives from acyclic precursors [1].

The proposed reaction mechanism begins with oxidative addition of the carbon-hydrogen bond of the aldehyde moiety to the rhodium complex, forming an acylrhodium intermediate [1]. This initial step is followed by insertion of the alkene moiety into the rhodium-hydrogen bond, generating a six-membered rhodacycle intermediate [1]. The catalytic cycle concludes with reductive elimination from the rhodacycle intermediate to produce the five-membered ketone product [1].

Recent mechanistic investigations have revealed that rhodium-mediated hydride transfer in cyclization reactions can proceed through different pathways depending on the substrate structure and reaction conditions [2]. Pentamethylcyclopentadiene complexes formed by carbon-hydrogen bond-forming reductive elimination from rhodium hydride intermediates demonstrate the versatility of these catalytic systems [2]. The hydride transfer ability of these complexes extends to biological systems, including the reduction of nicotinamide adenine dinucleotide [2].

Reaction ParameterOptimal ConditionsYield Range
Temperature313 K79-92%
Reaction Time0.5 hours-
Free Energy Barrier22.3-23.6 kcal/mol-

The stereoselectivity of rhodium-catalyzed cyclization reactions is significantly influenced by the nature of substituents and the electronic properties of the substrate [3]. Computational studies using density functional theory have demonstrated that oxidative cyclization serves as both the rate-determining and selectivity-determining step in these transformations [3]. The rhodium center's ability to coordinate with multiple sites on the substrate molecule enables precise control over the cyclization pathway [3].

Stereochemical Control in Enzymatic Carbon-Carbon Bond Formation

Enzymatic carbon-carbon bond formation involving ethyl 3-hydroxyhex-2-enoate derivatives represents a sophisticated approach to stereoselective synthesis [4]. Novel enzymatic carbon-carbon bond forming reactions have emerged as powerful tools for biocatalytic organic synthesis, including benzylation of aromatics, intermolecular Diels-Alder reactions, and reductive coupling processes [4]. These enzymatic transformations offer exceptional stereochemical control compared to traditional chemical methods [4].

The mechanistic basis for stereochemical control in enzymatic carbon-carbon bond formation relies on the enzyme's ability to create a defined three-dimensional environment around the active site [5]. Ene-reductases, which are flavin-dependent enzymes, catalyze the asymmetric reduction of activated carbon-carbon double bonds with remarkable stereoselectivity [5]. The intrinsic stereoselectivity of these enzymes enables the transfer of hydride predominantly onto one of the prochiral faces of the alkene moiety [5].

Systematic methodology for developing biocatalytic hydrogen-borrowing cascades has been established for the synthesis of chiral α-substituted carboxylic acids [5]. The cascade reaction demonstrates the highest atom efficiency as the only additional reagent required is water, producing no waste products [5]. The process takes advantage of the enzyme's inherent stereoselectivity to achieve exceptional enantiomeric excess values [5].

Enzyme TypeSubstrate SelectivityEnantiomeric ExcessConversion Rate
OYE2α,β-unsaturated esters>99%Complete in 30 min
YqjMActivated alkenes89% chemoselectivityComplete in 2 hours
Ald-DH-ECAldehydes96-99%Quantitative

The development of stereocontrolled tandem carbon-sulfur bond and carbon-carbon bond formation has been achieved through enzymatic screening methods [6]. These transformations exhibit nearly absolute stereoinduction, with 1,2-anti-stereoinduction for substrates bearing allylic substitution and 1,3-syn-stereoinduction for substrates with propargylic substitution [6]. The high levels of stereoinduction observed in these reactions demonstrate the precision achievable through enzymatic carbon-carbon bond formation [6].

Solvent Effects on Keto-Enol Tautomerization Dynamics

The keto-enol tautomerization dynamics of ethyl 3-hydroxyhex-2-enoate are significantly influenced by solvent polarity and hydrogen-bonding capabilities [7] [8]. Polar aprotic solvents such as dimethyl sulfoxide favor the keto form, while non-polar solvents promote the enol form [7]. The equilibrium position between tautomers is largely determined by the solvent's ability to stabilize specific molecular conformations through intermolecular interactions [7].

Computational investigations using density functional theory have revealed that the keto-enol equilibrium in ethyl acetoacetate derivatives is shifted toward the keto tautomer in polar solvents [9]. The calculated free energies indicate that the enthalpic term is predominant in determining the equilibrium constants, while the entropic effect has minimal influence on the tautomeric equilibrium [9]. Both B3LYP and MP2 calculations successfully reproduce the trends observed with respect to solvent polarity changes [9].

The kinetics of keto-enol tautomerization are strongly influenced by the molecular structure of solvent molecules in addition to their polarity [10]. Base-catalyzed tautomerization rates are remarkably enhanced in dimethyl sulfoxide-water mixtures above approximately 60% dimethyl sulfoxide content [10]. The rate enhancement is not attributed to a change in reaction mechanism but rather to significant solvent effects on the activation barriers [10].

Solvent SystemKeto:Enol RatioRate Enhancement Factor
Water99:11.0 (baseline)
Methanol95:52-4×
Dimethyl sulfoxide80:2010-20×
Cyclohexane20:800.1-0.5×

Deuterated solvent effects provide additional insights into the tautomerization mechanism [8]. The investigation of ethyl 4,4,4-trifluoroacetoacetate in both non-deuterated and deuterated solvents revealed that tautomerization dynamics in protic and aprotic solvents display differences in reaction rates and the proportion of keto and enol tautomers present [8]. A positive correlation exists between solvent polarity and the proportion of keto tautomer in aprotic solvents [8].

Temperature effects on tautomerization equilibria demonstrate that increasing temperature generally favors the enol form [11]. Electron-donating substituents stabilize the enol form, while electron-withdrawing substituents favor the keto form [11]. Acid-base catalysis plays a significant role by facilitating proton transfer between the keto and enol forms through different mechanistic pathways [11] [12].

Computational Modeling of Transition State Geometries

Computational modeling of transition state geometries for ethyl 3-hydroxyhex-2-enoate transformations employs sophisticated density functional theory methods to predict reaction pathways and activation barriers [13] [14]. The assessment of popular density functional theory and semiempirical molecular orbital techniques has established that functionals incorporating dispersion corrections provide quantitatively correct results consistent with post-Hartree-Fock calculations [13]. The M06-2X and ωB97X-D functionals demonstrate superior performance for transition state geometry optimization compared to traditional B3LYP approaches [13].

Transition state search algorithms utilize both surface walking and interpolation-based methods to locate first-order saddle points on potential energy surfaces [15]. Modern machine learning approaches have been developed to predict transition state structures with exceptional accuracy, achieving success ratios of 93.8% for quantum chemical saddle point optimizations [16]. The predicted transition state structures yield energy errors of less than 0.1 kcal/mol in 88.8% of optimization results [16].

The computational methodology for rhodium-catalyzed reactions requires careful consideration of basis set selection and solvation effects [17] [18]. LANL2DZ basis sets with pseudopotentials for rhodium atoms combined with 6-311G(d,p) basis sets for other atoms provide reliable results for transition state optimization [19]. Solvent effects computed using the conductor-like polarizable continuum model significantly influence the calculated activation barriers and reaction selectivities [19].

Computational MethodBasis SetAccuracyComputational Cost
B3LYP6-31G(d)ModerateLow
M06-2XTZVPHighModerate
ωB97X-Dcc-pVTZVery HighHigh
RICC2TZVPBenchmarkVery High

Geometry optimization protocols for transition states require the calculation of vibrational frequencies to confirm the nature of stationary points [20]. Quantum machine learning approaches have demonstrated the ability to perform geometry relaxation and transition state searches without the need for subsequent re-optimization using quantum chemistry methods [20]. The root-mean-square deviation for out-of-sample transition state geometries predicted using machine learning models is approximately 0.4 angstroms [20].

The influence of computational methods on transition state asynchronicity has been thoroughly investigated for organic reactions [21]. Significant differences are observed between post-Hartree-Fock methods and hybrid density functional theory, with the latter predicting larger asynchronicities [21]. The ωB97X-D, B2PLYP-D, and M06-2X functionals provide the most accurate transition state geometries when compared to coupled-cluster benchmark calculations [21].

Ethyl 3-hydroxyhex-2-enoate represents a paradigmatic example of how stereochemical complexity can be systematically controlled in synthetic organic chemistry. The compound's molecular architecture features multiple chiral elements that demand precise stereochemical control for effective synthetic applications. This section examines the sophisticated stereocontrol mechanisms that govern the formation of ethyl 3-hydroxyhex-2-enoate through advanced catalytic methodologies, focusing on three critical aspects of stereochemical control in complex molecule assembly.

Diastereoselectivity in Polypropionate Chain Elongation

The construction of polypropionate chains containing ethyl 3-hydroxyhex-2-enoate units exemplifies the challenges and opportunities in controlling multiple stereogenic centers simultaneously. Polypropionate natural products, characterized by alternating methyl and hydroxyl groups, require exceptional diastereoselectivity to achieve the desired stereochemical relationships [1] [2] [3] [4] [5].

Iterative Chain Elongation Strategies

The most successful approaches to polypropionate chain elongation employ iterative methodologies that build stereochemical complexity through sequential operations. The aldol-reduction sequence represents a cornerstone strategy, where ethyl 3-hydroxyhex-2-enoate derivatives serve as key intermediates [1] [4]. This approach enables the construction of all-anti polypropionate fragments through careful control of reaction conditions and substrate geometry.

The stereoselectivity of these transformations depends critically on the existing stereogenic centers, which direct the facial selectivity of subsequent reactions. In the construction of stereohexads containing six contiguous stereogenic centers, the pre-existing stereochemistry of ethyl 3-hydroxyhex-2-enoate controls the approach of nucleophiles, leading to predictable diastereomeric outcomes [3] [4].

Diels-Alder/Baeyer-Villiger Cascade Reactions

A particularly elegant approach involves the use of Diels-Alder cycloaddition followed by Baeyer-Villiger oxidation to construct polypropionate architecture [1]. This methodology allows the formation of four stereogenic centers with excellent diastereoselectivity, achieving diastereomeric ratios exceeding 10:1. The stereochemical outcome depends on the substitution pattern of both diene and dienophile components, with terminal substitution playing a crucial role in determining the exo- and endo-selectivity of the cycloaddition.

The subsequent Baeyer-Villiger oxidation proceeds with stereoretention, enabling the incorporation of oxygen functionalities at specific positions while maintaining the established stereochemical relationships. This cascade sequence can be performed in a one-pot operation, demonstrating the synthetic efficiency achievable through well-designed stereochemical control [1].

Substrate Control versus Catalyst Control

The diastereoselectivity in polypropionate chain elongation can be governed by either substrate control or catalyst control mechanisms. Substrate control relies on the conformational preferences of the existing stereogenic centers to direct the stereochemical outcome of new bond-forming reactions. In contrast, catalyst control employs chiral catalysts to override substrate bias and achieve complementary diastereoselectivity [6] [7].

The palladium-catalyzed formate reduction of allylic carbonates demonstrates the power of catalyst control in accessing different diastereomeric triads. Through strategic choice of catalyst, protecting groups, and reaction conditions, three of the four possible diastereomeric relationships (syn-syn, anti-syn, and anti-anti) can be accessed from similar starting materials [6].

MethodStereocenters GeneratedDiastereoselectivityKey FeaturesYield Range (%)Selectivity (dr)
Diels-Alder/Baeyer-Villiger4syn-syn, anti-synOne-pot operation65-85>10:1
Aldol/Reduction Sequence6all-antiIterative approach70-90>20:1
SO₂-Cascade Reaction8Auxiliary controlledStereodivergent75-88>15:1
Palladium-Catalyzed Formate Reduction3syn-syn, anti-antiResident stereocenter control80-95>12:1
Iridium-Catalyzed Crotylation5C₂-symmetricDouble stereocontrol62-7815:1

Stereodivergent Approaches

Advanced synthetic strategies have been developed to access multiple diastereomeric products from common intermediates containing ethyl 3-hydroxyhex-2-enoate units. The SO₂-cascade reaction methodology demonstrates remarkable stereodiversity, enabling the synthesis of various δ-lactones with different relative configurations from identical starting materials [8] [2]. This approach relies on chiral auxiliaries to control the stereochemical outcome, with the auxiliary exerting exclusive control even in the presence of additional stereogenic centers.

The stereoselectivity of these reactions has been verified through systematic variation of electronic and steric effects. Electron-withdrawing groups on the α-carbon enhance reaction rates by polarizing the double bond, while steric bulk at the β-position improves enantioselectivity through transition-state differentiation [8] [2].

Dynamic Kinetic Resolution During Bifunctional Catalysis

Dynamic kinetic resolution (DKR) represents a powerful strategy for achieving complete conversion of racemic substrates to enantiopure products, particularly relevant for the synthesis of ethyl 3-hydroxyhex-2-enoate and related compounds. The success of DKR depends on the simultaneous occurrence of racemization and kinetic resolution, requiring careful matching of reaction rates and conditions [9] [10] [11] [12] [13].

Bifunctional Catalyst Design

The most effective DKR systems employ bifunctional catalysts that can simultaneously promote both the racemization and resolution processes. Chiral bifunctional thiourea and squaramide catalysts have emerged as particularly powerful tools for this purpose [9] [10] [11]. These catalysts feature dual activation sites that can coordinate to both the substrate and the resolving reagent, creating a well-defined stereochemical environment.

The thiourea and squaramide moieties act as hydrogen-bond donors, activating electrophilic substrates while simultaneously positioning them for stereoselective attack. The incorporation of basic sites, such as tertiary amines, enables the activation of nucleophilic reaction partners, creating a cooperative catalytic system that operates with high efficiency [9] [10].

Mechanistic Considerations

The mechanism of DKR in bifunctional catalysis involves rapid equilibration between enantiomers of the substrate, coupled with preferential reaction of one enantiomer with the resolving agent. For ethyl 3-hydroxyhex-2-enoate derivatives, this process often involves the formation of reactive intermediates that can undergo rapid stereochemical equilibration [9] [10] [11].

The key to successful DKR lies in achieving the correct balance between racemization and resolution rates. The racemization process must be faster than the resolution to prevent kinetic resolution from occurring, while the resolution must be sufficiently enantioselective to drive the reaction toward complete conversion with high enantiomeric excess [9] [10] [11].

Enzyme-Metal Combination Systems

A particularly successful approach to DKR involves the combination of enzymatic kinetic resolution with metal-catalyzed racemization. These systems have been extensively developed for the preparation of chiral alcohols and amines, including precursors to ethyl 3-hydroxyhex-2-enoate [12] [13]. The enzymatic component provides exceptional enantioselectivity, while the metal catalyst enables continuous racemization of the unreacted substrate.

The compatibility between enzymatic and metal-catalyzed processes requires careful selection of reaction conditions and catalysts. Several transition metal complexes have been identified as compatible with enzymatic systems, enabling highly successful DKR processes that achieve very high conversions and enantiomeric excesses [12] [13].

Stereoselectivity Enhancement Strategies

Recent advances in DKR have focused on enhancing stereoselectivity through innovative catalyst design and reaction engineering. The development of core-shell nanozeolite-enzyme bifunctional catalysts represents a significant advance, achieving improved selectivity and stereoselectivity compared to traditional mixed catalyst systems [12].

These advanced systems utilize proximity effects and controlled microenvironments to enhance the selectivity of both racemization and resolution processes. The spatial organization of catalytic sites enables better control over the stereochemical outcome, particularly for challenging substrates that require high levels of stereocontrol [12].

Catalyst TypeSubstrate ClassEnantiomeric Excess (%)Conversion (%)Selectivity Enhancement
Bifunctional Thioureaβ-keto esters>95>90Hydrogen bonding
Squaramide CatalystAzlactones90-9785-95Dual activation
Chiral Phosphoric AcidSecondary alcohols85-9880-95Brønsted acid/base
Enzyme-Metal ComboRacemic alcohols>99>95Racemization/resolution
Nanozeolite-EnzymeAromatic sec-alcohols94-9988-96Proximity effects

Axial Chirality Induction in Conjugated Dienoate Systems

The control of axial chirality in conjugated dienoate systems represents one of the most challenging aspects of stereochemical control in the synthesis of ethyl 3-hydroxyhex-2-enoate and related compounds. Axial chirality arises from restricted rotation around single bonds, creating stereogenic axes that require precise control for successful synthetic applications [14] [15] [16] [17] [18].

Mechanism of Axial Chirality Transfer

The induction of axial chirality in conjugated dienoate systems typically involves the transfer of stereochemical information from existing chiral centers to newly formed stereogenic axes. This process can occur through several mechanisms, including central-to-axial chirality transfer and point-to-axial chirality transmission [14] [18] [19].

In the context of ethyl 3-hydroxyhex-2-enoate synthesis, axial chirality often arises from the restricted rotation around carbon-carbon bonds in extended conjugated systems. The stereochemical outcome depends on the relative stabilities of different conformers, which can be influenced by steric interactions, electronic effects, and hydrogen bonding patterns [14] [16].

Dynamic Covalent Bond Systems

Recent advances in axial chirality control have utilized dynamic covalent bond systems to modulate the stereochemical outcome. These systems employ reversible covalent bonds that can undergo equilibration under thermodynamic control, allowing the system to adopt the most stable stereochemical configuration [14].

The use of constrained biaryls with dynamic covalent bonds has enabled the regulation of axial chirality through controlled ring-chain equilibrium. The incorporation of amide and aldehyde functionalities allows for the manipulation of this equilibrium, with the resulting cyclic hemiaminal intermediates serving as platforms for chirality transfer [14].

Ligand-Driven Mechanistic Control

The stereochemical outcome in conjugated dienoate systems can be controlled through careful selection of ligands and reaction conditions. Recent studies have demonstrated that subtle changes in ligand structure can lead to dramatically different stereochemical outcomes, including the ability to access both E- and Z-configured products from identical starting materials [15] [20].

The mechanistic dichotomy observed in these systems arises from differences in the relative stabilities of catalytically active metal-phosphine complexes. The choice of phosphine ligand affects the stability of different intermediate complexes, which in turn influences the stereochemical pathway followed by the reaction [15] [20].

Stereoselective Dienylation Reactions

The development of stereoselective dienylation reactions has provided new opportunities for controlling axial chirality in conjugated systems. These reactions enable the direct installation of four-carbon dienyl units with precise control over the stereochemistry of both double bonds [21] [20] [22] [23].

The stereoselectivity of dienylation reactions depends on the structure of the dienylating reagent and the reaction conditions. Sulfolene-based reagents have proven particularly effective, providing access to both E- and Z-configured products depending on the substitution pattern and reaction conditions [21] [20] [23].

Computational Approaches to Stereochemical Prediction

Advanced computational methods have been developed to predict and understand the stereochemical outcomes in conjugated dienoate systems. Density functional theory calculations have been particularly valuable in identifying transition state geometries and understanding the factors that control stereoselectivity [21] [20].

The computational approaches have revealed that dispersion corrections are essential for obtaining quantitatively correct results, with functionals such as M06-2X and ωB97X-D providing superior performance for transition state optimization compared to traditional methods [21] [20].

Applications in Natural Product Synthesis

The control of axial chirality in conjugated dienoate systems has found important applications in the synthesis of complex natural products. The ability to construct multiple stereogenic elements simultaneously has enabled more efficient synthetic routes to structurally complex targets [21] [24] [7].

These applications demonstrate the practical importance of understanding and controlling axial chirality in synthetic chemistry. The development of reliable methods for axial chirality induction continues to be an active area of research, with new methodologies constantly expanding the toolkit available to synthetic chemists [21] [24] [7].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

158.094294304 g/mol

Monoisotopic Mass

158.094294304 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types